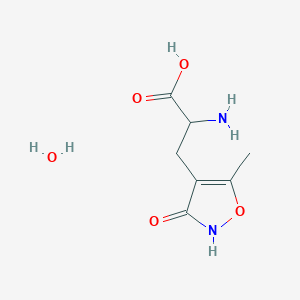

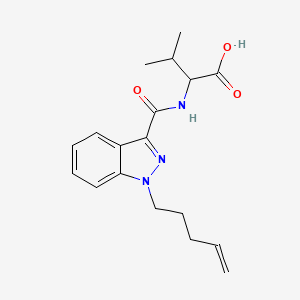

(RS)-AMPA monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(RS)-AMPA monohydrate is a chemical compound known for its role as an agonist of the AMPA receptor, a type of ionotropic glutamate receptor in the central nervous system. This compound is significant in neuropharmacology and neuroscience research due to its ability to mimic the action of glutamate, the primary excitatory neurotransmitter in the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (RS)-AMPA monohydrate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dihydroxypropanoic acid and 2-amino-3-phosphonopropionic acid.

Reaction Conditions: The reaction conditions often involve the use of solvents like water or ethanol, and the process may require heating to facilitate the reaction.

Catalysts: Catalysts such as acids or bases may be used to accelerate the reaction.

Purification: The final product is purified through crystallization or other purification techniques to obtain this compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(RS)-AMPA monohydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (RS)-AMPA monohydrate is used as a model compound to study the behavior of glutamate analogs and their interactions with various receptors.

Biology

In biological research, this compound is used to investigate the role of AMPA receptors in synaptic transmission and plasticity. It helps in understanding the mechanisms underlying learning and memory.

Medicine

In medicine, this compound is used in the development of drugs targeting neurological disorders such as epilepsy, Alzheimer’s disease, and schizophrenia. Its ability to modulate excitatory neurotransmission makes it a valuable tool in drug discovery.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and as a research reagent in various biochemical assays.

Mechanism of Action

(RS)-AMPA monohydrate exerts its effects by binding to the AMPA receptor, which is a ligand-gated ion channel. Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel and the influx of sodium ions. This results in the depolarization of the neuronal membrane and the propagation of excitatory signals. The molecular targets include the AMPA receptor subunits, and the pathways involved are primarily related to excitatory neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Kainic Acid: Another agonist of ionotropic glutamate receptors, but with a higher affinity for kainate receptors.

Quisqualic Acid: An agonist that activates both AMPA and metabotropic glutamate receptors.

Glutamic Acid: The natural ligand for all ionotropic and metabotropic glutamate receptors.

Uniqueness

(RS)-AMPA monohydrate is unique due to its selective action on AMPA receptors, making it a valuable tool for studying these specific receptors without significant cross-reactivity with other glutamate receptor subtypes. This selectivity allows for more precise investigations into the role of AMPA receptors in various physiological and pathological processes.

Properties

IUPAC Name |

2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4.H2O/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFISYNCCKQHIAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NO1)CC(C(=O)O)N.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-3-methyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoic acid](/img/structure/B10820755.png)

![(1R,2R,3aS,4R,5E,8aR,11aR,12E,14aS)-1,2,3,3a,4,7,8,8a,9,10,11,11a,14,14a-tetradecahydro-3a,6,12-trimethyl-9-methylene-1-(1-methylethyl)-dicyclopenta[a,f]cyclododecene-2,4-diol](/img/structure/B10820778.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;hydrate;dihydrochloride](/img/structure/B10820806.png)

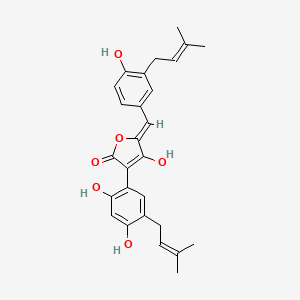

![3-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methylidene]furan-2-one](/img/structure/B10820821.png)